5-ethyl-N-(3-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
5-ethyl-N-(3-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[4,3-c]pyridine core, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(3-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with β-ketoesters, followed by further functionalization to introduce the desired substituents. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux or microwave irradiation to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-(3-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, often using halogenated derivatives and strong bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenated derivatives, strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-ethyl-N-(3-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-ethyl-N-(3-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyridine Derivatives: Compounds with similar core structures but different substituents.
Indole Derivatives: Compounds with a similar aromatic ring system.
Benzimidazole Derivatives: Another class of heterocyclic compounds with comparable biological activities.
Uniqueness
The uniqueness of 5-ethyl-N-(3-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide lies in its specific substituents and the resulting biological activities. Its structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
5-ethyl-N-(3-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide, also known by its CAS number 923174-59-8, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its pharmacological properties, focusing on its mechanisms of action and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H20N4O2, with a molecular weight of 372.4 g/mol. The structure consists of a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C22H20N4O2 |
Molecular Weight | 372.4 g/mol |
CAS Number | 923174-59-8 |
Inhibition of Poly(ADP-ribose) Polymerase (PARP)
One of the primary mechanisms through which this compound exerts its biological effects is the inhibition of PARP enzymes. PARP plays a crucial role in DNA repair mechanisms. Research indicates that compounds similar to this compound can significantly enhance the radiosensitivity of tumor cells by inhibiting PARP activity. For instance, E7016, a related compound, demonstrated an 84% inhibition of PARP activity at a concentration of 3 μmol/L in vitro .
Antitumor Activity
The compound has shown promise in various cancer models due to its ability to enhance the efficacy of chemotherapeutic agents. In studies involving glioblastoma cells, it was observed that the inhibition of PARP led to increased sensitivity to radiation therapy . This suggests that compounds like this compound could be valuable in combination therapies for aggressive tumors.
Case Studies and Research Findings
- In Vitro Studies : In cellular assays using human tumor cell lines such as HeLa and HCT116, derivatives of pyrazolo[4,3-c]pyridine exhibited significant antiproliferative effects. For example, compounds structurally related to 5-ethyl-N-(3-methylphenyl)-3-oxo demonstrated IC50 values in the low micromolar range against these cell lines .
- In Vivo Studies : Animal models have further validated the antitumor potential of pyrazolo[4,3-c]pyridine derivatives. In vivo experiments indicated that these compounds could inhibit tumor growth effectively when used alongside conventional chemotherapy agents .
Properties
IUPAC Name |
5-ethyl-N-(3-methylphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-3-25-13-18(21(27)23-16-9-7-8-15(2)12-16)20-19(14-25)22(28)26(24-20)17-10-5-4-6-11-17/h4-14H,3H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUURFSVSQYJEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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